5-Methyl-1H-benzimidazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10547. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

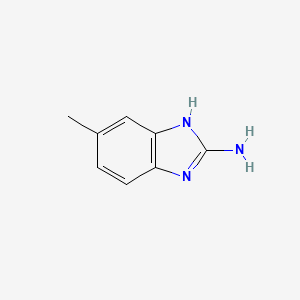

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZZAWDOYQWKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212022 | |

| Record name | 1H-Benzimidazol-2-amine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6285-68-3 | |

| Record name | 2-Amino-5-methylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6285-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazol-2-amine, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006285683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6285-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazol-2-amine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-2-AMINOBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44V7C5WTS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-1H-benzimidazol-2-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Methyl-1H-benzimidazol-2-amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes comparative data from closely related benzimidazole analogs to provide a foundational understanding for researchers.

Chemical Identity and Physical Properties

This compound is a solid organic compound belonging to the benzimidazole family.[1][2] Benzimidazoles are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules.[3][4][5]

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Amino-5-methylbenzimidazole, 6-Methyl-1H-benzo[d]imidazol-2-amine | [1] |

| CAS Number | 6285-68-3 | [1][2][6] |

| Molecular Formula | C₈H₉N₃ | [1][2][6] |

| Molecular Weight | 147.18 g/mol | [6] |

| Appearance | Solid | [1][2] |

| Purity | 97% (typical) | [1] |

Table 2: Structural Information

| Identifier | Value | Source |

| SMILES | Cc1ccc2[nH]c(N)nc2c1 | [6] |

| InChI | 1S/C8H9N3/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11) | [6] |

| InChIKey | MZZZAWDOYQWKMR-UHFFFAOYSA-N | [6] |

Table 3: Physicochemical Data (Experimental and Predicted)

| Property | Value | Notes | Source |

| Melting Point | Not available | Data for 5-Methyl-1H-benzo[d]imidazole is 114-116 °C. Data for 5-methyl-1H-benzo[d]imidazole-2-thiol is 286-288 °C. | [4][7] |

| Boiling Point | Not available | Predicted value for a related compound is 147.7±10.0 °C. | [8] |

| Solubility | Not available | Benzimidazoles are generally soluble in polar organic solvents like alcohols and acids and less soluble in non-polar solvents.[9] | N/A |

| pKa | Not available | Predicted pKa for a related compound is 12.26±0.30. | [8] |

Molecular Structure

The structure of this compound consists of a benzimidazole core, which is a fused ring system of benzene and imidazole. A methyl group is attached at position 5 of the benzene ring, and an amine group is at position 2 of the imidazole ring.

Spectral Data

NMR Spectroscopy (Nuclear Magnetic Resonance)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring, the N-H protons of the imidazole and amine groups, and the methyl protons. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and amino groups. For the related compound 5-Methyl-1H-benzo[d]imidazole, ¹H NMR (400 MHz, DMSO-d6) shows signals at δ 12.28 (s, 1H, NH), 8.01 (s, 1H, C2H), 7.44 (d, 1H), 7.34 (s, 1H), 6.98 (d, 1H), and 2.39 (s, 3H, CH₃).[7]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The chemical shifts will differentiate the aromatic carbons, the imidazole carbons (including the C2 carbon attached to the amino group), and the methyl carbon. For 5-Methyl-1H-benzo[d]imidazole, ¹³C NMR (100 MHz, DMSO-d6) shows signals at δ 141.49, 130.75, 123.08, 114.83, and 21.17.[7]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the imidazole and amine groups, typically in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching and C=C and C=N ring stretching vibrations are also expected. For the related 5-Methyl-1H-benzo[d]imidazole, an N-H stretching band is observed at 3154 cm⁻¹.[7]

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (147.18 g/mol ). The fragmentation pattern would be characteristic of the benzimidazole core and the substituents. For 5-Methyl-1H-benzo[d]imidazole, the mass spectrum shows a molecular ion peak at m/z 132 (M⁺).[7]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly described in the available literature. However, general methods for the synthesis of benzimidazole derivatives can be adapted.

General Synthesis of 2-Substituted Benzimidazoles

A common method for the synthesis of 2-aminobenzimidazoles involves the cyclization of an o-phenylenediamine with a cyanogen bromide or a similar reagent. The general workflow for such a synthesis is outlined below.

Caption: General synthesis workflow for 2-aminobenzimidazoles.

Methodology:

-

Reaction Setup: 4-Methyl-1,2-phenylenediamine and cyanogen bromide are reacted in a suitable solvent, such as ethanol. The reaction is typically carried out at an elevated temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by neutralizing the solution. The crude product is then collected by filtration and washed.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield the pure this compound.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathway involvement of this compound are limited. However, the benzimidazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.

General Activities of Benzimidazole Derivatives:

-

Antimicrobial Activity: Many benzimidazole derivatives exhibit activity against a range of bacteria and fungi.[10][11]

-

Antiparasitic Activity: This class of compounds is well-known for its anthelmintic properties.[12][13]

-

Anticancer Activity: Several benzimidazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[3][14] The proposed mechanisms often involve the inhibition of key enzymes or interaction with DNA.[3]

Hypothetical Signaling Pathway Involvement:

Given the known activities of benzimidazole derivatives as kinase inhibitors, a hypothetical signaling pathway diagram is presented below to illustrate a potential mechanism of action in a cancer context. This is a generalized representation and has not been experimentally validated for this compound.

Caption: Hypothetical kinase inhibition signaling pathway.

This diagram illustrates how a benzimidazole compound could potentially inhibit a signaling cascade initiated by a growth factor, leading to a reduction in cell proliferation and survival. This is a common mechanism for anticancer drugs.

Conclusion

This compound is a benzimidazole derivative with potential for further investigation in drug discovery and development. While specific experimental data on its physicochemical properties and biological activities are currently scarce in the public domain, the known characteristics of the benzimidazole class suggest it may possess interesting pharmacological properties. This guide provides a foundational summary of the available information and highlights the need for further experimental characterization to fully elucidate the potential of this compound. Researchers are encouraged to use the provided general protocols as a starting point for their own investigations.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole targeting HIV-1 CA capsid protein and inhibiting HIV-1 replication in cellulo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 5-methoxy-1-methyl-1H-benzimidazole-2-thiol | C9H10N2OS | CID 828153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The Synthesis and Antibacterial Activity of N-((1H-benzimidazol-2- yl)methyl)-2-substituted-3H- benzimidazol-5-amine Derivatives | Bentham Science [benthamscience.com]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural and in vitro cytotoxicity studies on 1H-benzimidazol-2-ylmethyl-N-phenyl amine and its Pd(II) and Pt(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Methyl-1H-benzimidazol-2-amine (CAS: 6285-68-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-1H-benzimidazol-2-amine, a heterocyclic amine belonging to the benzimidazole class of compounds. Benzimidazoles are a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. This document consolidates available information on its chemical identity, synthesis, and potential therapeutic applications, with a focus on its role as a scaffold in drug discovery. While specific experimental data for this particular compound is limited, this guide extrapolates from studies on closely related derivatives to provide insights into its potential biological profile and mechanisms of action.

Chemical Identity and Physicochemical Properties

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Amino-5-methylbenzimidazole, 6-Methyl-1H-benzo[d]imidazol-2-amine, 5-Methyl-2-aminobenzimidazole[1]

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₃ | [1][2] |

| Molecular Weight | 147.18 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | ≥97% (commercially available) | [1] |

| InChI | InChI=1S/C8H9N3/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11) | [1] |

| InChI Key | MZZZAWDOYQWKMR-UHFFFAOYSA-N | [1] |

| SMILES | Cc1ccc2[nH]c(N)nc2c1 |

Synthesis and Characterization

Experimental Protocol: Synthesis via Cyanogen Bromide

This protocol describes the synthesis of this compound from 4-methyl-1,2-phenylenediamine and cyanogen bromide.

Materials:

-

4-Methyl-1,2-phenylenediamine

-

Cyanogen bromide (CNBr)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in methanol.

-

Addition of Cyanogen Bromide: Cool the solution in an ice bath. Cautiously add a solution of cyanogen bromide (1.1 eq) in methanol dropwise to the stirred solution. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Caption: General synthesis workflow for this compound.

Biological Activities and Potential Applications

Benzimidazole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anthelmintic properties. While specific quantitative data for this compound is scarce in the public domain, studies on structurally similar compounds provide valuable insights into its potential therapeutic applications.

Anticancer Activity of Benzimidazole Derivatives

Numerous benzimidazole derivatives have demonstrated significant anticancer activity against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization, kinase signaling, and DNA replication.[3][4][5] The table below summarizes the cytotoxic activity of some representative benzimidazole derivatives.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| A novel benzimidazole derivative | HCT-116 (Colon) | 1.98 | [6] |

| A novel benzimidazole derivative | MDA-MB-231 (Breast) | 0.135 | [6] |

| Platinum complex of (1H-benzimidazol-2-ylmethyl)-N-phenyl amine | Breast Cancer Cells | 12.4 | [7] |

| 1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | HepG2 (Liver) | 25.14 | [8] |

| 1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | MCF-7 (Breast) | 22.41 | [8] |

| 1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | DLD-1 (Colon) | 41.97 | [8] |

Antimicrobial Activity of Benzimidazole Derivatives

Benzimidazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacteria and fungi. The table below presents the Minimum Inhibitory Concentration (MIC) values of some benzimidazole derivatives against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| (1H-benzimidazol-2-ylmethyl)-N-phenyl amine | Staphylococcus aureus | 58 | [7] |

| 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole | Candida albicans | N/A (four times more active than fluconazole) | [9] |

| A series of benzimidazole-triazole hybrids | Staphylococcus aureus | 3.125 - 12.5 | [10] |

| A series of benzimidazole-triazole hybrids | Escherichia coli | 3.125 - 12.5 | [10] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

-

Test compound (e.g., this compound)

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in CAMHB in the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action in Cancer

The anticancer effects of benzimidazole derivatives are multifaceted and involve the modulation of several key signaling pathways.[3][4]

Inhibition of Tubulin Polymerization

A primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[4][8]

Kinase Inhibition

Benzimidazole derivatives can act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular signaling kinases (e.g., PI3K/Akt, MAPK pathways).[3][8] Inhibition of these pathways can block downstream signaling cascades that promote cell growth, angiogenesis, and metastasis.

Caption: Generalized signaling pathways inhibited by benzimidazole derivatives.

Induction of Apoptosis

Benzimidazole compounds can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and programmed cell death.[3]

Caption: Apoptotic pathways modulated by benzimidazole derivatives.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its structural similarity to biologically important molecules, coupled with the diverse pharmacological activities exhibited by the broader benzimidazole class, underscores its potential in drug discovery. While further research is required to elucidate the specific biological profile and mechanisms of action of this particular compound, the available data on related derivatives suggest that it holds promise as a lead structure for the design of new anticancer and antimicrobial drugs. Future studies should focus on its targeted synthesis, comprehensive biological evaluation, and detailed mechanistic investigations to fully realize its therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience. While efforts have been made to provide accurate information, specific experimental data for this compound is limited. The biological activities and mechanisms of action described are largely based on studies of structurally related benzimidazole derivatives and may not be directly applicable to the title compound. The synthesis protocol provided is a representative example and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. nveo.org [nveo.org]

- 9. researchgate.net [researchgate.net]

- 10. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Methyl-1H-benzimidazol-2-amine from o-phenylenediamine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-1H-benzimidazol-2-amine, a key intermediate in pharmaceutical research and drug development. The primary focus of this document is the synthetic route commencing from 4-methyl-o-phenylenediamine and employing cyanogen bromide as a cyclizing agent. This guide is intended for an audience of researchers, scientists, and professionals in the field of medicinal chemistry and process development. Detailed experimental protocols, quantitative data, reaction mechanisms, and workflow visualizations are presented to facilitate the practical application of this synthetic methodology.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The 2-aminobenzimidazole scaffold, in particular, is a privileged structure found in a wide array of therapeutic agents, including anthelmintics, antihistamines, and anticancer drugs. The synthesis of substituted 2-aminobenzimidazoles is, therefore, a critical area of research.

This guide focuses on the synthesis of this compound, a valuable building block for the development of novel pharmaceutical candidates. The described method utilizes the readily available starting material, 4-methyl-o-phenylenediamine (also known as 3,4-diaminotoluene), and the efficient cyclizing agent, cyanogen bromide. This approach offers a direct and effective means of constructing the desired benzimidazole core.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 4-Methyl-o-phenylenediamine | 4-Methylbenzene-1,2-diamine | C₇H₁₀N₂ | 122.17 | Light brown to dark red crystalline powder | 496-72-0 |

| Cyanogen Bromide | Cyanogen bromide | CBrN | 105.92 | Colorless to white crystalline solid | 506-68-3 |

| This compound | This compound | C₈H₉N₃ | 147.18 | Solid | 6285-68-3[1] |

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR (DMSO-d₆) | δ ~2.3 (s, 3H, -CH₃), δ ~6.5-7.0 (m, 3H, Ar-H), δ ~6.8 (br s, 2H, -NH₂), δ ~10.5 (br s, 1H, -NH-) |

| ¹³C NMR (DMSO-d₆) | δ ~21 (CH₃), δ ~100-140 (aromatic C), δ ~160 (C=N) |

| IR (KBr, cm⁻¹) | ~3400-3100 (N-H stretching), ~1640 (C=N stretching), ~1580 (C=C stretching), ~800 (C-H bending, aromatic) |

| Mass Spec. (ESI-MS) | m/z [M+H]⁺ = 148.08 |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 4-methyl-o-phenylenediamine. The protocol is adapted from established methods for the synthesis of analogous 2-aminobenzimidazoles.

Materials:

-

4-Methyl-o-phenylenediamine (98%)

-

Cyanogen bromide (97%)

-

Methanol

-

Water (deionized)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (81.8 mmol) of 4-methyl-o-phenylenediamine in 100 mL of methanol.

-

Addition of Cyanogen Bromide: In a separate beaker, carefully prepare a solution of 8.66 g (81.8 mmol) of cyanogen bromide in 50 mL of water. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Slowly add the aqueous solution of cyanogen bromide to the methanolic solution of 4-methyl-o-phenylenediamine with vigorous stirring at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion of the reaction, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of one of the amino groups of 4-methyl-o-phenylenediamine on the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic benzimidazole ring system.

-

Nucleophilic Attack: One of the amino groups of 4-methyl-o-phenylenediamine acts as a nucleophile and attacks the carbon atom of cyanogen bromide, displacing the bromide ion. This forms a guanidinium-like intermediate.

-

Intramolecular Cyclization: The second amino group of the phenylenediamine ring then attacks the electrophilic carbon of the newly formed cyanamide functionality.

-

Tautomerization: A proton transfer and subsequent tautomerization lead to the formation of the aromatic this compound.

Conclusion

The synthesis of this compound from 4-methyl-o-phenylenediamine and cyanogen bromide is an efficient and direct method for obtaining this valuable pharmaceutical intermediate. The procedure is straightforward, utilizes readily available starting materials, and proceeds under mild reaction conditions. This technical guide provides the necessary information for researchers and scientists to successfully implement this synthesis in a laboratory setting. Further optimization of reaction conditions, such as solvent and temperature, may lead to improved yields and purity. The characterization data provided serves as a benchmark for product identification and quality control.

References

Spectroscopic data of 5-Methyl-1H-benzimidazol-2-amine (NMR, IR, Mass Spec)

Abstract: This technical guide provides a detailed overview of the spectroscopic data for 5-methyl-1H-benzimidazole, a key heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of comprehensive, published experimental spectra for 5-Methyl-1H-benzimidazol-2-amine, this document presents a thorough analysis of the closely related parent compound, 5-methyl-1H-benzimidazole. The structural difference is the absence of an amino group at the 2-position. This guide includes tabulated summaries of its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also provided, offering a foundational resource for researchers, scientists, and professionals in drug development.

Introduction

This guide focuses on the detailed spectroscopic characterization of the closely related and well-documented compound, 5-methyl-1H-benzimidazole . Understanding the spectral properties of this parent compound provides a crucial reference point for the analysis and characterization of its derivatives.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for 5-methyl-1H-benzimidazole, organized for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the proton framework of a molecule. The data presented below was obtained in DMSO-d₆.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 12.28 | s | 1H | N-H | - |

| 8.01 | s | 1H | H-2 | - |

| 7.44 | d | 1H | H-7 | 6.4 |

| 7.34 | s | 1H | H-4 | - |

| 6.98 | d | 1H | H-6 | 6.4 |

| 2.39 | s | 3H | -CH₃ | - |

Table 1: ¹H NMR Data for 5-methyl-1H-benzimidazole.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 141.49 | C-2 |

| 130.75 | C-5 |

| 123.08 | C-7a |

| 114.83 | C-3a |

| 21.17 | -CH₃ |

Table 2: ¹³C NMR Data for 5-methyl-1H-benzimidazole.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3154 | Strong | N-H stretch |

| 2919 | Medium | C-H stretch (methyl) |

| 1631 | Medium | C=N stretch |

Table 3: Key IR Absorption Bands for 5-methyl-1H-benzimidazole.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.

| m/z | Relative Intensity (%) | Assignment |

| 132 | 89 | [M]⁺ |

| 131 | 100 | [M-H]⁺ |

| 78 | 43 | Fragment |

| 63 | 47 | Fragment |

Table 4: Mass Spectrometry Data for 5-methyl-1H-benzimidazole.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) is typically used for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

-

Approximately 5-10 mg of the solid 5-methyl-1H-benzimidazole sample is accurately weighed and dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

The tube is capped and vortexed to ensure complete dissolution and homogeneity.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (zg30) is used.

-

Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

-

Spectral Width: A spectral width of approximately 16 ppm is used.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (zgpg30) is employed.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2 seconds is used.

-

Spectral Width: A spectral width of approximately 240 ppm is set.

-

Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Vertex 70, equipped with a KBr beam splitter and a DTGS detector is commonly used.[2]

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is transferred to a pellet-forming die.

-

A hydraulic press is used to apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.

Data Acquisition:

-

A background spectrum of the empty sample compartment is first recorded.

-

The KBr pellet containing the sample is then placed in the sample holder.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation: An IonSpec QFT-MALDI MS (Varian) or a similar high-resolution mass spectrometer can be used.[2]

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

For techniques like Electrospray Ionization (ESI), the solution is directly infused into the mass spectrometer.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for benzimidazole derivatives to observe the protonated molecule [M+H]⁺.

-

Mass Range: The instrument is set to scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

-

Capillary Voltage: A high voltage (e.g., 3-4 kV) is applied to the ESI needle.

-

Nebulizing Gas: Nitrogen is commonly used as the nebulizing and drying gas.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

A flowchart illustrating the general experimental workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a summary of the available spectroscopic data for 5-methyl-1H-benzimidazole as a close analogue to this compound. The tabulated NMR, IR, and MS data, along with detailed experimental protocols, serve as a valuable resource for researchers in the fields of chemistry and drug development. The provided workflow diagram offers a clear visual representation of the analytical process. Further research is warranted to obtain and publish a complete set of experimental data for this compound to facilitate future scientific endeavors.

References

The Multifaceted Biological Activities of 5-Methyl-1H-benzimidazol-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Among its many derivatives, those stemming from 5-Methyl-1H-benzimidazol-2-amine have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research into these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. This document details the experimental methodologies employed in their evaluation, presents key quantitative data, and illustrates the underlying mechanisms of action through signaling pathway diagrams.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of this compound have demonstrated notable cytotoxic activity against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of critical cellular processes, leading to apoptosis and the cessation of cell cycle progression.

A series of 5-substituted 2-methylbenzimidazole derivatives have been synthesized and evaluated for their anticancer potential.[1] Notably, compounds with specific substitutions have shown significant cytotoxic effects against various human cancer cell lines.[1] For instance, certain derivatives have been identified as potent inhibitors of crucial enzymes involved in cancer progression, such as topoisomerase and microtubule formation.[2] The unique structure of the benzimidazole core allows it to act as a scaffold for developing agents that can bind to the minor groove of DNA, leading to alkylation and subsequent cell death.[2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7 | 60 human cancer cell lines | Potent Activity | [1] |

| Compound 9 | 60 human cancer cell lines | Potent Activity | [1] |

| MBIC | Breast cancer cells | Strong cytotoxic effect | [2] |

| Compound 8I | K562 leukemia, HepG-2 | 2.68, 8.11 | [2] |

| SL-9 | DLD-1 colon cancer | 57.68 | [3] |

| SL-13 | DLD-1 colorectal cancer | 6.093 | [4] |

| Compound 5a | HepG-2, HCT-116, MCF-7, HeLa | 3.87 - 8.34 | [5] |

| Compound 6g | HepG-2, HCT-116, MCF-7, HeLa | 3.34 - 10.92 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[6]

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[6]

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24-72 hours).[6]

-

MTT Addition: Following incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated to allow for the formation of formazan crystals by viable cells.[6]

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.[6]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The intensity of the purple color is directly proportional to the number of viable cells.[6]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Benzimidazole derivatives, including those from this compound, have shown significant anti-inflammatory properties. These compounds often exert their effects by inhibiting key enzymes and signaling molecules in the inflammatory pathway, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[7][8]

Studies have demonstrated that certain benzimidazole derivatives can significantly reduce paw edema in animal models of inflammation, an effect comparable to standard anti-inflammatory drugs.[7][9] The mechanism of action is believed to involve the inhibition of prostaglandin synthesis through the blockade of COX enzymes.[8] Furthermore, some derivatives have been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6.[10]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of selected benzimidazole derivatives, presented as the percentage of edema inhibition.

| Compound ID | Animal Model | Dose (mg/kg) | % Edema Inhibition | Reference |

| Compound 7 | Carrageenan-induced paw edema in rats | 100 | Potent activity | [9] |

| Compound 2 | Carrageenan-induced paw edema in rats | 100 | 100 | [9] |

| Compound 5g | Carrageenan-induced paw edema in rats | - | 74.17 | [11] |

| Nimesulide (Standard) | Carrageenan-induced paw edema in rats | 50 | 100 | [9] |

| MBPHYD | Female Wistar rats | 100 | Significant | [12] |

| MBNHYD | Female Wistar rats | 100 | Significant | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Methodology:

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

-

Compound Administration: The test compounds (this compound derivatives) or a standard anti-inflammatory drug are administered orally or intraperitoneally to the rats.

-

Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of paw edema is calculated for each group by comparing the increase in paw volume in the treated groups with the control group.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. This compound derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[13][14][15] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial processes.

The presence of specific substituents on the benzimidazole ring has been shown to significantly influence the antimicrobial activity. For example, the incorporation of a pyridine ring has been reported to enhance the bioactivity of these derivatives.[13]

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity of selected benzimidazole derivatives, with data shown as the diameter of the zone of inhibition (in mm) or the Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Compound 6f | E. coli, S. aureus, K. pneumoniae, P. aeruginosa | Good activity | - | [13] |

| Compound 5e | S. aureus | - | 15.62 | [15] |

| Compound 5g | S. aureus | - | 15.62 | [15] |

| Compound 5i | S. aureus | - | 15.62 | [15] |

| Ciprofloxacin (Standard) | S. aureus | - | - | [15] |

| Ketoconazole (Standard) | Fungal strains | - | - | [15] |

Experimental Protocol: Agar Well Diffusion Method

This method is a standard procedure for screening the antimicrobial activity of chemical compounds.

Methodology:

-

Media Preparation: A suitable agar medium is prepared and sterilized.

-

Inoculation: The sterile agar medium is poured into petri plates and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.

-

Compound Application: A specific volume of the test compound solution (this compound derivatives) at a known concentration is added to the wells. A standard antibiotic and a solvent control are also included.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth and diffusion of the compound.

-

Zone of Inhibition Measurement: After incubation, the plates are observed for the formation of a clear zone of inhibition around the wells, indicating the antimicrobial activity. The diameter of this zone is measured in millimeters.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents underscores their potential for further development into clinically useful therapeutic agents. The structure-activity relationship studies are crucial in guiding the synthesis of more potent and selective derivatives. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds, as well as conducting comprehensive preclinical and clinical studies to evaluate their safety and efficacy in vivo. The continued exploration of this chemical scaffold holds significant promise for addressing unmet medical needs in various disease areas.

References

- 1. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eastjmed.org [eastjmed.org]

- 4. Bozok Journal of Science » Submission » MTT-Based Assessment of the Anticancer Potential of a Known 1,2-Disubstituted Benzimidazole Compound on DLD-1 Cell Line [dergipark.org.tr]

- 5. tandfonline.com [tandfonline.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. iosrjournals.org [iosrjournals.org]

- 15. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-Methyl-1H-benzimidazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1H-benzimidazol-2-amine belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While direct extensive research on this compound is limited, numerous studies on its derivatives have revealed a broad spectrum of potential therapeutic applications. This technical guide consolidates the existing knowledge on the potential therapeutic targets of this core structure by examining the biological activities of its closely related analogs. The primary therapeutic areas identified include oncology and infectious diseases. This document provides a comprehensive overview of the quantitative data from preclinical studies on various derivatives, detailed experimental protocols for key assays, and visualizations of associated signaling pathways and experimental workflows.

Introduction

The benzimidazole ring system is a "privileged" scaffold in drug discovery, known for its ability to interact with a wide range of biological targets. This is attributed to its structural similarity to endogenous purine bases, allowing it to function as an antagonist in various biochemical processes. The addition of a methyl group at the 5-position and an amine group at the 2-position of the benzimidazole core, as in this compound, offers a unique chemical entity with potential for derivatization to modulate its pharmacokinetic and pharmacodynamic properties. This guide explores the therapeutic landscape of this compound by dissecting the activities of its derivatives, thereby inferring its potential molecular targets and therapeutic applications.

Potential Therapeutic Areas and Targets

Based on the biological evaluation of its derivatives, this compound is a promising scaffold for the development of novel therapeutics in the following areas:

-

Anticancer Activity: Derivatives have shown cytotoxicity against various cancer cell lines. Potential mechanisms of action include the inhibition of key enzymes involved in cell division and DNA replication, such as tubulin and topoisomerases.[1][2]

-

Antimicrobial Activity: Benzimidazole derivatives have demonstrated efficacy against a range of microbial pathogens, including bacteria and fungi.[3][4] Their mechanisms are believed to involve the disruption of essential cellular processes in microorganisms.

Quantitative Data on this compound Derivatives

The following tables summarize the in vitro activity of various derivatives of this compound from published studies. This data provides a foundation for understanding the structure-activity relationships (SAR) and for guiding future drug design efforts.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values in µM)

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole | HIV-1 infected cells | 3 | [2] |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 | 0.39 (µg/mL) | [5] |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Huh7 | 0.32 (µg/mL) | [5] |

| Benzimidazole-oxadiazole derivative 54a | HeLa | 0.224 | [6] |

| Benzimidazole-oxadiazole derivative 54b | HeLa | 0.205 | [6] |

| Benzimidazole-containing 1,2,3-triazole 9e | A-549 | 20.18 | [7] |

| Benzimidazole-containing 1,2,3-triazole 9e | MCF-7 | 21.26 | [7] |

| Benzimidazole-containing 1,2,3-triazole 14e | A-549 | 23.16 | [7] |

| Benzimidazole-containing 1,2,3-triazole 14e | MCF-7 | 29.67 | [7] |

Table 2: Antimicrobial Activity of Benzimidazole Derivatives (MIC Values in µg/mL)

| Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| Triaryl benzimidazole 8 | MDR Staphylococci | 0.5 - 4 | [8] |

| Triaryl benzimidazole 13 | MDR Staphylococci | 0.5 - 4 | [8] |

| Triaryl benzimidazole 14 | MDR Staphylococci | 0.5 - 4 | [8] |

| Triaryl benzimidazole 13 | MDR Gram-negative strains | 16 - 32 | [8] |

| Aromatic amidine 13f-h | MRSA | 0.39 - 1.56 | [9] |

| Aromatic amidine 13f-h | MRSE | 0.39 - 1.56 | [9] |

| Benzimidazole-triazole 65a | E. coli | 0.030 | [3] |

| Benzimidazole-triazole 65a | S. aureus | 0.060 | [3] |

| Benzimidazole derivative 66a | S. aureus | 3.12 | [3] |

| Benzimidazole derivative 66a | E. coli | 3.12 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the therapeutic potential of benzimidazole derivatives.

In Vitro Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12][13][14]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well tissue culture plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[16]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.[16]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[13][16]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[17]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound derivatives (dissolved in DMSO)

-

Standard antimicrobial agent (positive control)

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Microplate reader (optional)

Procedure:

-

Inoculum Preparation: From a fresh 18-24 hour culture, suspend several colonies of the microorganism in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL for bacteria.[18]

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the standard antimicrobial agent in the appropriate broth medium directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.[17]

-

Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well. Add 100 µL of the diluted inoculum to each well containing the compound dilutions.

-

Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth only) on each plate.[18]

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[17]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[17] This can be determined visually or by measuring the absorbance at 600 nm with a microplate reader.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[19][20]

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Glycerol

-

Test compounds dissolved in DMSO

-

Temperature-controlled spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: On ice, prepare a solution of tubulin in polymerization buffer. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (to promote polymerization).

-

Assay Setup: In a pre-chilled 96-well plate, add the test compound at various concentrations to the wells. Include a positive control (e.g., colchicine or nocodazole) and a vehicle control (DMSO).

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm every minute for 60-90 minutes.[20]

-

Data Analysis: Plot the absorbance values against time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves. The inhibitory effect of the compound is quantified by the reduction in these parameters compared to the vehicle control.

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase I, an enzyme that relaxes supercoiled DNA.[21][22][23]

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I assay buffer

-

ATP

-

Test compounds dissolved in DMSO

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

-

UV transilluminator

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and ATP.

-

Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a positive control (e.g., camptothecin) and a vehicle control (DMSO).

-

Enzyme Addition: Add Topoisomerase I enzyme to each tube to initiate the reaction.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.[21]

-

Reaction Termination: Stop the reaction by adding a stop solution/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Data Analysis: Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the vehicle control.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the potential signaling pathways and mechanisms of action for benzimidazole derivatives based on current research.

Caption: Potential anticancer mechanisms of benzimidazole derivatives.

Caption: Potential antimicrobial mechanisms of benzimidazole derivatives.

Caption: General experimental workflow for drug discovery with benzimidazoles.

Conclusion

While direct studies on this compound are not extensively available, the substantial body of research on its derivatives strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents. The primary areas of promise are in oncology and infectious diseases, with key molecular targets likely including tubulin, topoisomerases, and various microbial enzymes. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers to further explore the therapeutic potential of this and related benzimidazole compounds. Future work should focus on the synthesis and direct biological evaluation of this compound and its novel derivatives to elucidate their specific mechanisms of action and to advance the most promising candidates toward clinical development.

References

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nveo.org [nveo.org]

- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 4. Antimicrobial actions of benzimidazoles against the oral anaerobes Fusobacterium nucleatum and Prevotella intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, anticancer evaluation and in-silico molecular docking studies of Benzimidazole-containing 1,2,3-Triazoles [jchemlett.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. broadpharm.com [broadpharm.com]

- 14. clyte.tech [clyte.tech]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Aminobenzimidazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzimidazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including a fused benzene and imidazole ring system with an exocyclic amino group, confer upon it a remarkable ability to interact with a wide array of biological targets. This technical guide provides an in-depth exploration of the discovery and historical development of 2-aminobenzimidazoles, from their initial synthesis to their emergence as a "privileged" structure in the design of novel therapeutics. We will delve into the key synthetic milestones, present quantitative biological data, and provide detailed experimental protocols for seminal synthetic methods.

Early Discovery and Synthetic Evolution

The journey of 2-aminobenzimidazoles began in the late 19th and early 20th centuries with the pioneering work on benzimidazole chemistry. One of the earliest and most historically significant methods for the synthesis of the parent 2-aminobenzimidazole involves the reaction of an ortho-phenylenediamine with cyanogen bromide.[1] This method, though effective, utilizes a hazardous reagent, which has led to the development of numerous alternative synthetic routes over the decades.

Subsequent advancements focused on safer and more versatile methodologies. A common approach involves the cyclization of N-(o-aminophenyl)thiourea derivatives.[2][3] This method often utilizes a desulfurizing agent, such as mercuric oxide, to facilitate the ring closure.[2] The reaction is understood to proceed through a carbodiimide intermediate.[4] The development of one-pot syntheses and the use of milder reagents have been a continuous theme in the evolution of 2-aminobenzimidazole synthesis.[5] More contemporary methods employ transition-metal catalysis and microwave-assisted synthesis to improve yields, reduce reaction times, and enhance substrate scope.[6]

Key Synthetic Methodologies: Experimental Protocols

Synthesis of 2-Aminobenzimidazole via Cyanogen Bromide

This protocol is a classical method for the preparation of the parent 2-aminobenzimidazole.

Materials:

-

o-Phenylenediamine

-

Cyanogen bromide

-

Aqueous ammonia

-

Water

-

Ethanol

Procedure:

-

In a well-ventilated fume hood, a solution of cyanogen bromide (1 equivalent) in water is prepared.

-

To this solution, o-phenylenediamine (1 equivalent) is added portion-wise with stirring. The reaction is typically carried out at room temperature.

-

The reaction mixture is stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

-

The resulting precipitate is collected by filtration and washed with cold water.

-

The crude product is then treated with a dilute aqueous ammonia solution to neutralize any remaining acidic byproducts.

-

The solid is again collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent, such as aqueous ethanol, affords pure 2-aminobenzimidazole.[7]

Synthesis of 2-Substituted Aminobenzimidazoles from Thiourea Derivatives

This method allows for the introduction of substituents on the exocyclic amino group.

Materials:

-

N-phenyl-N'-[o-aminophenyl]-thiourea

-

Alkyl halide (e.g., methyl iodide)

-

Ethanol

Procedure:

-

N-phenyl-N'-[o-aminophenyl]-thiourea (1 equivalent) is dissolved in ethanol.

-

An excess of the alkyl halide (e.g., 8 equivalents of methyl iodide) is added to the solution.

-

The reaction mixture is refluxed for approximately 8 hours.[3]

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then treated with a base, such as sodium bicarbonate solution, to neutralize the hydrohalic acid formed.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 2-substituted aminobenzimidazole.

-

Purification is typically achieved by column chromatography on silica gel.

Pharmacological Significance and Biological Activity

The 2-aminobenzimidazole scaffold has been identified as a key pharmacophore in a multitude of therapeutic areas. Its derivatives have demonstrated a broad spectrum of biological activities, including antiprotozoal, anticancer, and anti-inflammatory effects. The structural rigidity of the benzimidazole core, combined with the hydrogen bonding capabilities of the amino group and the imidazole nitrogens, allows for high-affinity interactions with various enzymes and receptors.

Quantitative Biological Data

The following table summarizes the in vitro activity of various 2-aminobenzimidazole derivatives against different biological targets.

| Compound ID | Target/Cell Line | Activity Metric | Value (µM) | Reference |

| Antimalarial Agents | ||||

| Derivative 1 | Plasmodium falciparum (3D7) | IC50 | 0.042 | [2] |

| Derivative 2 | Plasmodium falciparum (Dd2) | IC50 | 0.051 | [2] |

| Antileishmanial Agents | ||||

| Derivative 3 | Leishmania infantum | IC50 | 4.1 | [2] |

| Derivative 4 | Leishmania infantum | IC50 | 0.5 | [2] |

| Anticancer Agents | ||||

| Derivative 5 | HepG-2 (Liver Cancer) | IC50 | 7.5 | [7] |

| Derivative 6 | NIH3T3 (Fibroblast) | IC50 | 316 | [8] |

| Derivative 7 | MDA-MB-231 (Breast Cancer) | IC50 | <50 | [9] |

| Enzyme Inhibitors | ||||

| Derivative 8 | α-Amylase | IC50 | Varies | [10] |

| NOD1 Inhibitors | ||||

| ML130 (Nodinitib-1) | NOD1-induced NF-κB activity | IC50 | 0.2 | [2] |

Signaling Pathways and Experimental Workflows

Inhibition of the NOD1 Signaling Pathway

Certain 2-aminobenzimidazole derivatives have been identified as potent and selective inhibitors of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response to bacterial peptidoglycans. Upon activation, NOD1 triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines. The diagram below illustrates the canonical NOD1 signaling pathway and the point of inhibition by 2-aminobenzimidazole-based inhibitors.

Caption: NOD1 signaling pathway and inhibition.

High-Throughput Screening Workflow for Novel 2-Aminobenzimidazoles

The discovery of new bioactive 2-aminobenzimidazoles often relies on high-throughput screening (HTS) of large compound libraries. The following diagram outlines a typical experimental workflow for an HTS campaign.

Caption: High-throughput screening workflow.

Conclusion

The 2-aminobenzimidazole scaffold has a rich history, evolving from a laboratory curiosity to a cornerstone of modern drug discovery. Its synthetic accessibility and diverse pharmacological profile have cemented its status as a privileged structure. For researchers and drug development professionals, a deep understanding of its history, synthesis, and biological activities is paramount for the rational design of the next generation of 2-aminobenzimidazole-based therapeutics. This guide has provided a comprehensive overview of these key aspects, offering both historical context and practical experimental insights to aid in future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Novel synthesis of 2-substituted aminobenzimidazoles from thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 6. Microwave-assisted green construction of imidazole-fused hybrid scaffolds using 2-aminobenzimidazoles as building blocks - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04396J [pubs.rsc.org]

- 7. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Physico-chemical characterization of 5-Methyl-1H-benzimidazol-2-amine

An In-Depth Technical Guide to the Physico-chemical Characterization of 5-Methyl-1H-benzimidazol-2-amine

This technical guide provides a comprehensive overview of the core physico-chemical properties of this compound, a heterocyclic amine of interest in medicinal chemistry and drug development. The document outlines key identifiers, structural information, and experimentally relevant physico-chemical parameters. Detailed experimental protocols for the determination of these properties are also provided to ensure reproducibility and accuracy in a research setting.

Compound Identification and Structure

This compound is a derivative of benzimidazole, a bicyclic compound composed of fused benzene and imidazole rings. The presence of the methyl group on the benzene ring and the amine group on the imidazole ring significantly influences its chemical properties and potential biological activity. Benzimidazole derivatives are known to possess a variety of biological activities, including anti-cancer properties.[1][2]

| Identifier | Data | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 6-Methyl-1H-benzo[d]imidazol-2-amine, 5-Methyl-2-aminobenzimidazole, 2-amino-5-methylbenzimidazole | [3] |

| CAS Number | 6285-68-3 | [3] |

| Molecular Formula | C₈H₉N₃ | [3] |

| Molecular Weight | 147.18 g/mol | |

| Canonical SMILES | Cc1ccc2[nH]c(N)nc2c1 | |

| InChI Key | MZZZAWDOYQWKMR-UHFFFAOYSA-N | [3] |

Core Physico-chemical Data